molecular formula C23H38NO19Na B1165426 Globo-A heptaose linked to BSA

Globo-A heptaose linked to BSA

Cat. No.: B1165426
Attention: For research use only. Not for human or veterinary use.
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Description

Globo-A heptaose linked to BSA is a synthetically constructed neoglycoconjugate where the defined Globo-A heptaose oligosaccharide, with the structure GalNAcα1-3(Fucα1-2)Galβ1-3GalNAcβ1-3Galα1-4Galβ1-4Glc , is covalently grafted onto a Bovine Serum Albumin (BSA) carrier protein . BSA is a highly stable and commonly used carrier protein in biochemical applications due to its properties that make it ideal for conjugation and as a blocker in assays . This reagent is critically valuable in glycobiology research for investigating protein-carbohydrate interactions. Such neoglycoconjugates are essential tools for developing and standardizing immunoassays, screening glycan-specific antibodies or nanobodies, and studying the binding specificity of lectins . The product is supplied with a minimal grafting ratio of two oligosaccharides per protein molecule . This product is a laboratory reagent for research and development purposes. It is strictly For Research Use Only and is not intended for human or diagnostic, or therapeutic use .

Properties

Molecular Formula

C23H38NO19Na

Synonyms

GalNAcα1-3(Fucα1-2)Galβ1-3GalNAcβ1-3Galα1-4

Origin of Product

United States

Structural Foundations of Globo a Heptaose Bsa Conjugates

Elucidation of Globo-A Heptaose Glycan Structure

Globo-A heptaose is a complex oligosaccharide belonging to the globo-series of glycans. Its structure is fundamental to its function and recognition in biological systems.

The specific arrangement of monosaccharides and the nature of the glycosidic bonds connecting them define the unique structure of Globo-A heptaose. The heptasaccharide consists of N-acetylgalactosamine (GalNAc), Fucose (Fuc), Galactose (Gal), and Glucose (Glc) units.

The precise glycan structure is GalNAcα1-3(Fucα1-2)Galβ1-3GalNAcβ1-3Galα1-4Galβ1-4Glc. elicityl-oligotech.comelicityl-oligotech.com This structure features a branched fucose residue and a linear chain of six other monosaccharides. The glycosidic linkages determine the molecule's three-dimensional shape and its ability to interact with other molecules.

LinkageConnected MonosaccharidesDescription
α1-3GalNAc to GalTerminal N-acetylgalactosamine linked to Galactose.
α1-2Fuc to GalA Fucose branch linked to the same Galactose residue.
β1-3Gal to GalNAcThe fucosylated Galactose linked to N-acetylgalactosamine.
β1-3GalNAc to GalN-acetylgalactosamine linked to an alpha-linked Galactose.
α1-4Gal to GalAlpha-linked Galactose connected to a beta-linked Galactose.
β1-4Gal to GlcBeta-linked Galactose connected to the Glucose residue.

Globo-A heptaose is part of the globo-series, a family of glycosphingolipids that includes several important cancer antigens and stem cell markers. wikipedia.orgnih.gov Its structure is closely related to other members of this series, such as Globo H and Stage-Specific Embryonic Antigen-4 (SSEA-4).

Globo H: This well-known tumor-associated antigen is a hexasaccharide with the structure Fucα(1-2)Galβ(1-3)GalNAcβ(1-3)Galα(1-4)Galβ(1-4)Glc. wikipedia.orgnih.gov It shares a significant portion of its structure with Globo-A heptaose, indicating a close biosynthetic and structural relationship. Globo H is found on the outer membrane of various cancer cells but not typically on normal cells. wikipedia.org

SSEA-4: This antigen is also a hexasaccharide and is considered a marker for pluripotent stem cells. nih.govresearchgate.net SSEA-4 and Globo H share five of their six saccharide units and are biosynthetically related, differing only in their terminal saccharide. nih.govnih.gov The precursor for both Globo H and SSEA-4 is SSEA-3. nih.gov SSEA-3 is converted to Globo H by the addition of a fucose residue or to SSEA-4 by the addition of a sialic acid group. wikipedia.org This shared biosynthetic pathway highlights the structural similarities within the globo-series family of glycans.

Structural Characteristics of Bovine Serum Albumin (BSA) as a Carrier

Bovine Serum Albumin (BSA) is frequently used as a carrier protein for haptens and antigens, such as Globo-A heptaose, to enhance their immunogenicity. cellmosaic.com Its structural properties make it well-suited for this role.

BSA is a globular protein with a known primary and secondary structure.

Primary Structure: BSA is a single polypeptide chain composed of 583 amino acid residues, with a molecular weight of approximately 66.4 kDa. nih.gov

Secondary Structure: The protein is characterized by a high content of α-helices. It is organized into three homologous domains (I, II, and III), each of which is further divided into two subdomains (A and B). researchgate.net This well-defined, stable structure provides a robust scaffold for the attachment of glycans.

PropertyValueReference
Molecular Weight~66.4 kDa nih.gov
Amino Acid Residues583 nih.gov
StructureSingle polypeptide chain nih.gov
DomainsThree (I, II, III), each with two subdomains (A, B) researchgate.net

The surface of BSA is rich in amino acid residues with reactive side chains, which are available for covalent modification. For the conjugation of Globo-A heptaose, the primary targets are the amino groups of lysine (B10760008) residues. researchgate.net

The conjugation of Globo-A heptaose to BSA is often achieved through reductive amination. elicityl-oligotech.com In this reaction, the aldehyde group of the reducing end of the glycan reacts with the ε-amino group of a lysine residue on the BSA molecule to form a stable secondary amine linkage. elicityl-oligotech.com Other amino acids with ionizable side chains, such as arginine, are also generally located on the protein's surface and can serve as potential conjugation sites depending on the chemical method used. nih.govbiosyn.com

Synthetic and Conjugation Methodologies for Globo a Heptaose Bsa

Synthesis of the Globo-A Heptaose Glycan Moiety

The intricate structure of the Globo-A heptaose necessitates advanced synthetic approaches. Both chemoenzymatic and purely chemical strategies have been developed to assemble this complex oligosaccharide.

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis leverages the high specificity and efficiency of enzymes for glycosidic bond formation, often in combination with chemically synthesized precursors. This approach circumvents many of the challenges associated with traditional chemical synthesis, such as the need for extensive protecting group manipulations.

A concise chemoenzymatic route for the synthesis of Globo A has been reported, which relies on the sequential enzymatic elongation of a chemically synthesized precursor. oup.comnih.gov In this strategy, a synthetic azido β-Globo H sphingosine (Globo H-βSph) serves as the acceptor substrate. oup.com Two key glycosyltransferases are employed for the stereoselective construction of the terminal glycosidic linkages:

α1,3-N-acetylgalactosaminyltransferase (BgtA) from Helicobacter mustelae is utilized to transfer an N-acetylgalactosamine (GalNAc) residue in an α1,3-linkage. oup.comnih.gov

Human blood group B α1,3-galactosyltransferase (h1,3GTB) is then used to attach a galactose (Gal) residue in an α1,3-linkage. oup.comnih.gov

This enzymatic approach ensures the correct stereochemistry of the newly formed glycosidic bonds, a significant advantage over purely chemical methods.

EnzymeSourceSubstrateProductLinkage Formed
BgtA Helicobacter mustelaeGlobo H-βSphGalNAcα1,3-Globo H-βSphα1,3
h1,3GTB HumanGalNAcα1,3-Globo H-βSphGalα1,3(Fucα1,2)Galβ1,3GalNAcβ1,3Galα1,4Galβ1,4Glc-βSphα1,3

A major consideration in the large-scale enzymatic synthesis of oligosaccharides is the high cost of the sugar nucleotide donors (e.g., UDP-GalNAc, UDP-Gal). nih.govresearchgate.net Sugar nucleotide regeneration systems are employed to overcome this limitation. nih.govresearchgate.netrsc.org These systems utilize a catalytic amount of the sugar nucleotide and regenerate it in situ from less expensive starting materials. A typical regeneration cycle involves a kinase that phosphorylates the monosaccharide, followed by a pyrophosphorylase that converts the sugar-1-phosphate to the corresponding sugar nucleotide. acs.org This approach not only reduces the cost but also minimizes product inhibition by the released nucleoside diphosphate. acs.org

For the synthesis of complex glycans like Globo H and its derivatives, effective regeneration systems for UDP-Gal, UDP-GalNAc, GDP-Fuc, and CMP-Neu5Ac have been developed. nih.gov

One-Pot Multienzyme (OPME) procedures combine multiple enzymatic reactions in a single reaction vessel, thereby streamlining the synthesis and minimizing purification steps. nih.govnih.gov In the context of Globo-A synthesis, an OPME approach could involve the simultaneous or sequential action of the necessary glycosyltransferases and the enzymes of the sugar nucleotide regeneration systems. nih.govnih.gov This strategy has been successfully applied to the synthesis of various globo-series glycosphingolipids. nih.gov The compatibility of the optimal reaction conditions for all enzymes in the cascade is a critical factor for the success of OPME systems. oup.com

Chemical Synthesis Approaches (e.g., Glycal Assembly, Retro-Synthetic Design)

Purely chemical synthesis offers a powerful alternative for constructing complex oligosaccharides like Globo-A heptaose. These methods provide access to a wide range of structures and are not limited by enzyme availability or specificity.

The chemical synthesis of the related and structurally complex Globo H antigen has been extensively studied and provides a framework for the synthesis of Globo-A. researchgate.netglyco-world.comresearchgate.net Two prominent strategies in this area are glycal assembly and retro-synthetic design.

Glycal Assembly: This strategy, pioneered by Danishefsky and coworkers, utilizes glycals (1,2-unsaturated sugar derivatives) as key building blocks for the assembly of oligosaccharides. researchgate.netrsc.org The synthesis of Globo H has been achieved using a convergent [3+3] or [3+2+1] strategy, where smaller oligosaccharide fragments are first synthesized and then coupled together. researchgate.netresearchgate.net This approach allows for the efficient construction of the complex hexasaccharide core.

Retro-Synthetic Design: This is a problem-solving technique where the target molecule is systematically broken down into simpler, commercially available precursors. nih.govias.ac.inresearchgate.net For a complex oligosaccharide like Globo-A, a retro-synthetic analysis would involve identifying key glycosidic bonds that can be disconnected to yield smaller, more manageable oligosaccharide or monosaccharide building blocks. researchgate.net The choice of disconnections is guided by the availability of reliable glycosylation methods for forming the corresponding linkages in the forward synthesis. sciepublish.com The synthesis of Globo H has been approached using various glycosylation methods, including the use of trichloroacetimidate donors and thioglycosides, often within a convergent synthetic strategy. researchgate.netglyco-world.com

Activation of Glycan and Carrier Protein for Conjugation

To generate an immunogenic conjugate, the synthesized Globo-A heptaose must be covalently linked to a carrier protein such as BSA. This requires the chemical activation of either the glycan, the protein, or both, to introduce mutually reactive functional groups.

A common and direct method for conjugating reducing oligosaccharides to proteins is through reductive amination . nih.govnih.govresearchgate.netnih.govresearchgate.net In this process, the open-chain aldehyde form of the reducing-end sugar of Globo-A heptaose reacts with the primary amino groups of lysine (B10760008) residues on the surface of BSA to form a Schiff base. This intermediate is then reduced to a stable secondary amine linkage using a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN). nih.govfrontiersin.org The efficiency of this coupling can be enhanced by optimizing the pH, temperature, and by the addition of borate ions. nih.govresearchgate.netresearchgate.net

Other strategies for activating glycans and proteins for conjugation include:

Activation of the Glycan: The reducing end of the glycan can be modified to introduce a linker with a reactive functional group, such as an amine, thiol, or azide. nih.gov This functionalized glycan can then be coupled to a protein that has been activated with a complementary reactive group.

Activation of the Carrier Protein: The lysine residues of BSA can be modified with bifunctional crosslinkers, such as those containing N-hydroxysuccinimide (NHS) esters, which can then react with an amino-functionalized glycan. springernature.comnih.govresearchgate.netnih.gov The carboxyl groups of aspartic and glutamic acid residues on BSA can also be activated, for example, using carbodiimides, to form amide bonds with amino-functionalized glycans. wiley-vch.de

The choice of conjugation strategy depends on the desired number of glycans per protein molecule (glycan density) and the need to preserve specific functional sites on the protein.

Functionalization of the Heptaose Reducing End

The initial step in conjugating Globo-A heptaose to BSA is the chemical modification of the glycan to introduce a reactive handle, typically at its reducing end. This functionalization is crucial for enabling subsequent covalent linkage to the protein carrier. Chemoenzymatic synthesis approaches have proven effective for producing complex oligosaccharides like Globo-A with a linker at the reducing end. This linker can be pre-functionalized with a variety of chemical groups suitable for different conjugation chemistries.

Commonly introduced functional groups on the linker include:

Amines (-NH2): Can be used for reductive amination directly with aldehydes on the protein or can be further modified.

Thiols (-SH): Reactive towards maleimides and other thiol-specific reagents.

Azides (-N3): A key component for bioorthogonal azide-alkyne "click chemistry".

Alkynes (e.g., -C≡CH): The complementary partner for azide groups in click chemistry.

Aminooxy (-O-NH2): Reacts with aldehydes and ketones to form stable oxime linkages.

The choice of functional group depends on the desired conjugation strategy and the need to preserve the antigenic epitopes of the Globo-A heptaose.

Introduction of Reactive Groups onto BSA (e.g., Maleimide)

Bovine serum albumin is a common carrier protein due to its stability, solubility, and the presence of numerous functionalizable residues, primarily the ε-amino groups of lysine. To facilitate specific conjugation chemistries, BSA is often activated by introducing reactive groups.

For maleimide-thiol conjugation, BSA is typically modified to display maleimide groups. This is achieved by reacting the lysine residues with heterobifunctional crosslinkers such as succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) or its water-soluble analog, Sulfo-SMCC. These reagents have an N-hydroxysuccinimide (NHS) ester that reacts with the primary amines of lysine, and a maleimide group that is then available for reaction with a thiol-functionalized molecule. The number of maleimide groups introduced per BSA molecule can be controlled by adjusting the reaction stoichiometry. Commercial preparations of maleimide-activated BSA are also available, offering a range of maleimide loading levels. miami.edu

Covalent Linkage Chemistries

Once both the Globo-A heptaose and BSA are appropriately functionalized, they can be covalently linked using a variety of chemoselective ligation reactions.

Maleimide-Thiol Conjugation

Maleimide-thiol conjugation is a widely used method for protein bioconjugation due to its high selectivity and efficiency under mild, physiological conditions (pH 6.5-7.5). The reaction involves the nucleophilic addition of a thiol group (from a functionalized Globo-A heptaose) to the double bond of a maleimide group (on activated BSA). This forms a stable thioether bond.

The process for conjugating a thiol-functionalized Globo-A heptaose to maleimide-activated BSA would involve:

Preparation of Thiolated Globo-A Heptaose: Synthesis of Globo-A heptaose with a terminal thiol group.

Activation of BSA: Modification of BSA with a maleimide-containing crosslinker as described in 3.2.2.

Conjugation: Mixing the two components in a suitable buffer at a controlled pH to facilitate the specific reaction between the thiol and maleimide groups.

Purification: Removal of unreacted components to yield the purified Globo-A heptaose-BSA conjugate.

This method allows for site-specific conjugation if a single cysteine residue is targeted on the protein, or more general labeling of lysine residues if a maleimide-NHS ester crosslinker is used.

Azide-Alkyne Click Chemistry and Bioorthogonal Reactions

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool for bioconjugation. nih.gov This reaction is highly specific, efficient, and bioorthogonal, meaning it does not interfere with biological processes. mdpi.com The reaction forms a stable triazole linkage between an azide-functionalized molecule and an alkyne-functionalized molecule.

For the synthesis of Globo-A heptaose-BSA conjugates, this would involve:

Functionalization: One component (e.g., Globo-A heptaose) is synthesized with a terminal azide group, while the other (BSA) is modified to introduce alkyne groups, or vice versa.

Ligation: The two components are reacted in the presence of a copper(I) catalyst, which is often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.

A variation of this is the strain-promoted azide-alkyne cycloaddition (SPAAC), which is a copper-free click reaction. nih.gov This method uses a strained cyclooctyne derivative that reacts spontaneously with an azide, eliminating the need for a potentially toxic copper catalyst, which can be advantageous when working with sensitive biological molecules. nih.gov

Click Chemistry Feature Description
Reactants Azide (-N3) and Alkyne (-C≡CH)
Product Stable 1,2,3-triazole linkage
Key Advantage High specificity and efficiency (Bioorthogonal)
Catalyst (CuAAC) Copper (I)
Catalyst (SPAAC) Not required (strain-promoted)

Oxime Ligation

Oxime ligation is another robust and chemoselective method for bioconjugation that forms a stable oxime bond from the reaction of an aminooxy group with an aldehyde or ketone. rsc.orgpasteur.fr This reaction can be performed under mild aqueous conditions and is often catalyzed by aniline derivatives. pasteur.frnih.gov

The strategy for conjugating Globo-A heptaose to BSA via oxime ligation involves two main approaches:

Functionalizing the Heptaose with an Aminooxy Group:

Globo-A heptaose is synthesized with a terminal aminooxy (-O-NH2) group.

Aldehyde groups are introduced onto BSA, for example, by periodate oxidation of its native carbohydrate moieties or by modifying lysine residues with an aldehyde-containing reagent.

The two components are then reacted to form the oxime-linked conjugate.

Generating an Aldehyde on the Heptaose:

The reducing end of Globo-A heptaose can be opened to expose an aldehyde. Alternatively, an allyl glycoside of Globo-A can be synthesized and then converted to an aldehyde via ozonolysis.

BSA can be functionalized with aminooxy groups by reacting lysine residues with appropriate crosslinkers.

The aldehyde-containing glycan is then ligated to the aminooxy-functionalized BSA.

This methodology has been successfully applied in the synthesis of glycoconjugates for immunological studies. nih.gov

Other Cross-linking Reagents and Strategies

Beyond the specific chemistries mentioned above, a wide array of other cross-linking reagents and strategies can be employed for the synthesis of Globo-A heptaose-BSA conjugates. Many of these rely on heterobifunctional crosslinkers, which possess two different reactive groups, allowing for sequential and controlled conjugation. researchgate.net

Examples of such strategies include:

Hydrazide-Aldehyde Chemistry: Similar to oxime ligation, a hydrazide-functionalized linker on one molecule can react with an aldehyde on the other to form a stable hydrazone bond. For instance, a Globo-A allyl glycoside can be converted to an aldehyde, which is then reacted with a hydrazide-containing crosslinker like 4-(4-N-maleimidomethyl)cyclohexane-1-carbonyl hydrazide (MMCCH). The maleimide end of the crosslinker can then be used to attach to a thiolated carrier protein. nih.gov

Squarate Chemistry: Diethyl squarate can be used as a homobifunctional crosslinker. It reacts with amine-functionalized molecules in a stepwise manner. An amine-terminated Globo-A linker could first react with diethyl squarate, followed by conjugation to the lysine residues of BSA at a higher pH.

Reductive Amination: This is a direct method where the aldehyde at the reducing end of the free oligosaccharide reacts with the amine groups of lysine on BSA to form a Schiff base, which is then stabilized by reduction with a mild reducing agent like sodium cyanoborohydride.

The choice of cross-linker and strategy depends on factors such as the desired stability of the linkage, the reaction conditions, and the need to control the stoichiometry of the final conjugate.

Cross-linking Strategy Reactive Groups Involved Resulting Linkage
Hydrazide-Aldehyde -CHO and -NH-NH2Hydrazone
Squarate Chemistry -NH2 and Squarate esterVinylogous amide
Reductive Amination -CHO and -NH2Secondary amine

Purification and Isolation of the Conjugate

Following the synthesis and conjugation of Globo-A heptaose to Bovine Serum Albumin (BSA), a critical downstream process is the purification and isolation of the resulting glycoconjugate. This step is essential to separate the desired Globo-A heptaose-BSA conjugate from a heterogeneous mixture containing unreacted starting materials, such as free BSA and unconjugated Globo-A heptaose, as well as other potential byproducts of the conjugation reaction. Achieving a high degree of purity is paramount for the subsequent analytical characterization and application of the conjugate. nih.govnih.gov Chromatographic techniques are central to this purification process, with size exclusion and affinity chromatography being particularly effective methods. nih.govnih.gov

Size Exclusion Chromatography

Size Exclusion Chromatography (SEC), also known as gel filtration chromatography, is a widely used method for purifying protein conjugates. nih.gov This technique separates molecules based on their hydrodynamic volume, or size in solution. nih.gov The stationary phase consists of porous beads, and as the mixture passes through the column, larger molecules are excluded from the pores and thus travel a shorter path, eluting from the column more quickly. brookhaveninstruments.com Smaller molecules can enter the pores, increasing their path length and causing them to elute later.

In the context of Globo-A heptaose-BSA purification, SEC effectively separates the components based on their significant size differences:

Globo-A heptaose-BSA Conjugate: As the largest molecule in the mixture, the conjugate elutes first.

Unconjugated BSA: Being smaller than the conjugate, free BSA elutes after the main conjugate peak. brookhaveninstruments.com

Free Globo-A heptaose: The small, unconjugated oligosaccharide elutes last.

This method is often employed as a final "polishing" step in a purification workflow. brookhaveninstruments.com The separation is typically monitored by detecting the absorbance of the eluate at 280 nm, which is characteristic of proteins.

Table 1: Illustrative Elution Profile for Globo-A Heptaose-BSA Purification by SEC

Elution OrderCompoundApproximate Molecular WeightRationale for Elution Time
1Globo-A heptaose-BSA Conjugate>67 kDaLargest hydrodynamic volume; excluded from pores and elutes first. brookhaveninstruments.com
2Unconjugated BSA~66 kDaIntermediate size; partially included in pores, eluting after the conjugate. nih.govtbzmed.ac.ir
3Globo-A heptaose~1.3 kDaSmallest molecule; fully included in pores, resulting in the longest retention time.

Affinity Chromatography

Affinity chromatography is a highly selective purification technique that separates molecules based on a specific and reversible binding interaction between a target molecule and a ligand immobilized on a stationary phase. nih.govtbzmed.ac.ir For purifying glycoconjugates, lectin affinity chromatography is a particularly powerful approach. creative-proteomics.comcreative-biolabs.com Lectins are proteins that exhibit high specificity in binding to particular carbohydrate structures, making them ideal for isolating glycoproteins and glycoconjugates from complex mixtures. nih.govnih.govrsc.org

This method can effectively separate the glycosylated BSA (the conjugate) from the non-glycosylated, unconjugated BSA. The process involves several key steps:

Loading: The crude reaction mixture is passed through a column containing a resin to which a specific lectin (one that recognizes Globo-A) is covalently bound.

Binding: The Globo-A heptaose-BSA conjugate binds specifically to the immobilized lectin via its glycan moiety.

Washing: Unbound molecules, most notably the unconjugated BSA, are washed from the column.

Elution: The purified conjugate is recovered by disrupting the lectin-carbohydrate interaction. This is typically achieved by washing the column with a solution containing a high concentration of a competing sugar or by altering the pH to reduce binding affinity. creative-biolabs.com

This technique offers high resolving power and can yield a highly purified conjugate in a single step. nih.gov

Table 2: General Protocol for Lectin Affinity Chromatography Purification

StepProcedurePurposeExpected Outcome
Equilibration The column with the immobilized lectin is washed with a binding buffer.To prepare the column and ensure optimal binding conditions.The column is ready for sample application.
Sample Application The crude mixture containing the conjugate and unconjugated BSA is loaded onto the column.To allow the Globo-A heptaose-BSA conjugate to interact with the lectin.The conjugate binds to the lectin matrix.
Wash The column is washed with several volumes of the binding buffer.To remove all non-specifically bound and unbound molecules.Unconjugated BSA and other impurities are washed away.
Elution An elution buffer (e.g., containing a competing sugar or at a low pH) is passed through the column.To disrupt the specific interaction and release the bound conjugate. creative-biolabs.comPure Globo-A heptaose-BSA conjugate is collected in the eluate.
Regeneration The column is washed with regeneration buffers to remove any remaining bound material.To prepare the column for subsequent purification cycles.The affinity matrix is cleaned and ready for reuse.

Advanced Characterization of Globo a Heptaose Bsa Conjugates

Spectroscopic Analysis for Conjugation Verification

Spectroscopic methods provide valuable insights into the formation of the Globo-A heptaose-BSA conjugate and the interactions between the glycan and the protein.

UV-Visible spectroscopy is a fundamental technique used to confirm the conjugation of Globo-A heptaose to BSA. Native BSA exhibits a characteristic absorption maximum at approximately 280 nm, which is primarily due to the presence of aromatic amino acids such as tryptophan and tyrosine within its structure nih.govresearchgate.netnih.gov. The covalent attachment of the Globo-A heptaose moiety to the lysine (B10760008) residues of BSA can lead to subtle changes in the local environment of these aromatic residues, resulting in a shift in the absorption maximum.

Upon successful conjugation, a slight blue shift (hypsochromic shift) in the absorption maximum is often observed, typically moving from 282 nm for the native protein to around 279 nm for the BSA-glycan conjugate nih.gov. This shift, although small, is an indicator that the protein's conformation has been altered by the attachment of the glycan chains, thus providing initial evidence of a successful conjugation reaction.

Table 1: Hypothetical UV-Visible Spectroscopy Data for Globo-A Heptaose-BSA Conjugate

Sample Absorption Maximum (λmax) Observed Shift
Native BSA 282 nm -

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed atomic-level information about the structure and conformation of the Globo-A heptaose-BSA conjugate nih.govnih.gov.

One-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for confirming the identity and structural integrity of the Globo-A heptaose after conjugation. The anomeric protons of the carbohydrate residues have characteristic chemical shifts that serve as fingerprints for the glycan structure. For Globo-A heptaose, specific signals in the 1H NMR spectrum will correspond to the anomeric protons of each monosaccharide unit (GalNAc, Fuc, Gal, Glc).

Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy is particularly useful for probing the interaction between the Globo-A heptaose and the BSA carrier protein nih.govunirioja.esresearchgate.net. In a 1H-15N HSQC experiment, each peak corresponds to a specific amide group in the protein backbone. Upon conjugation of the glycan, changes in the chemical environment of the amino acid residues near the attachment sites will cause shifts in the positions of their corresponding peaks in the HSQC spectrum. This phenomenon, known as chemical shift perturbation (CSP), provides a map of the glycan-protein interaction sites. By comparing the HSQC spectrum of the native BSA with that of the Globo-A heptaose-BSA conjugate, residues involved in or affected by the conjugation can be identified.

Table 2: Hypothetical 1H-15N HSQC Chemical Shift Perturbations in BSA upon Conjugation with Globo-A Heptaose

BSA Residue (Hypothetical) Native BSA (δ 1H, δ 15N) Globo-A Heptaose-BSA (δ 1H, δ 15N) Chemical Shift Perturbation (Δδ)
Lysine 12 (8.10, 120.5) (8.15, 120.9) 0.064
Aspartate 14 (8.32, 122.1) (8.34, 122.2) 0.024
Lysine 55 (7.98, 119.3) (8.04, 119.8) 0.078

Chemical Shift Perturbation (Δδ) is calculated using the formula: Δδ = [(ΔδH)^2 + (0.14 * ΔδN)^2]^0.5

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry Techniques

Mass spectrometry is an indispensable tool for the characterization of glycoconjugates, providing precise molecular weight information and allowing for the determination of the degree of glycan incorporation.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a widely used technique for the analysis of large biomolecules like proteins and glycoproteins mdpi.comnih.govspringernature.com. For the Globo-A heptaose-BSA conjugate, MALDI-TOF MS serves two primary purposes: confirming the covalent attachment of the glycan and determining the average number of glycan molecules conjugated to each BSA molecule (glycan loading).

The analysis involves comparing the mass spectrum of the native BSA with that of the conjugate. The mass of the native BSA is first determined, and then the mass of the conjugate is measured. The mass of a single Globo-A heptaose molecule is known (approximately 1219.11 Da) elicityl-oligotech.com. The mass spectrum of the conjugate will typically show a distribution of peaks, with each peak corresponding to a BSA molecule carrying a different number of Globo-A heptaose units. The difference in mass between the peaks in the conjugate's spectrum and the peak of the native BSA allows for the calculation of the glycan loading.

Table 3: Hypothetical MALDI-TOF MS Data for Globo-A Heptaose-BSA Conjugate

Species Observed Mass (Da) Calculated Mass Difference (Da) Number of Globo-A Heptaose Units
Native BSA 66,430 - 0
BSA + 3 Globo-A 70,087 3,657 3
BSA + 4 Globo-A 71,306 4,876 4
BSA + 5 Globo-A 72,525 6,095 5

Calculated based on a molecular weight of ~1219.11 Da for Globo-A heptaose.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique used to determine the molecular weight of the Globo-A heptaose-BSA conjugate and to assess the distribution of glycan loading. In this method, the glycoconjugate solution is sprayed through a high-voltage capillary, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the ejection of charged analyte ions into the mass spectrometer.

For a heterogeneous mixture like a Globo-A-BSA conjugate, where individual BSA molecules are linked to a variable number of heptaose units, ESI-MS produces a complex spectrum of multiply charged ions. Deconvolution of this spectrum yields the molecular weight distribution of the conjugate population. This allows for the determination of not only the average number of glycans per protein molecule but also the range and relative abundance of different glycoforms. The resulting data provides a detailed picture of the conjugation efficiency and product consistency.

Table 1: Illustrative ESI-MS Deconvoluted Mass Data for Globo-A Heptaose-BSA Conjugate

Species DetectedCalculated Mass (Da)Observed Mass (Da)Number of Globo-A Units
Unconjugated BSA66,43066,4330
BSA + 4 Globo-A71,99871,9954
BSA + 5 Globo-A73,39073,3885
BSA + 6 Globo-A74,78274,7856
BSA + 7 Globo-A76,17476,1717
BSA + 8 Globo-A77,56677,5698

Protein and Glycan Quantification Methodologies

This results in a visible "mobility shift," where the band corresponding to the Globo-A-BSA conjugate appears higher up on the gel. Because the conjugation process yields a population of BSA molecules with varying numbers of attached glycans, the resulting band is often broader or more diffuse than the sharp band of the unconjugated BSA. The extent of this shift provides a semi-quantitative estimation of the average glycan loading; a greater shift implies a higher degree of glycosylation.

Table 2: Representative SDS-PAGE Mobility Shift Data

SampleApparent Molecular Weight (kDa)Band AppearanceInterpretation
Unconjugated BSA~66Sharp, distinct bandReference standard
Globo-A-BSA Conjugate (Low Loading)~75-85Broader band, shifted upwardsSuccessful conjugation, low glycan density
Globo-A-BSA Conjugate (High Loading)~90-110Diffuse band, significantly shifted upwardsSuccessful conjugation, high glycan density

Immunochemical assays provide quantitative methods for determining the density of glycans on the protein carrier.

Enzyme-Linked Immunosorbent Assay (ELISA): A sandwich ELISA can be developed to quantify the amount of conjugated Globo-A. genscript.comgenscript.com In a typical setup, a plate is coated with an antibody that captures BSA. The Globo-A-BSA conjugate is then added, followed by a labeled detection antibody that specifically recognizes the Globo-A heptaose structure. The signal generated is proportional to the amount of conjugated glycan, which can be quantified against a standard curve. This method confirms the presence and accessibility of the glycan antigen on the carrier protein. genscript.com

TNBS Assay: The 2,4,6-Trinitrobenzenesulfonic acid (TNBS) assay is a colorimetric method used to quantify the number of primary amino groups (e.g., from lysine residues) on the protein surface. thermofisher.com The Globo-A heptaose is typically conjugated to BSA via the ε-amino groups of lysine residues. elicityl-oligotech.com By measuring the number of available amino groups on the BSA before and after conjugation, the number of lysine residues consumed in the reaction can be calculated. nih.gov This difference corresponds directly to the number of attached glycan molecules. The reaction of TNBS with primary amines produces a chromogenic derivative that can be measured spectrophotometrically at 335-420 nm. thermofisher.comnih.govresearchgate.net

Table 3: Example Calculation of Glycan Loading using the TNBS Assay

SampleAbsorbance at 420 nmFree Amines per Protein (moles/mole)Glycans per Protein (moles/mole)
Unconjugated BSA0.85059N/A
Globo-A-BSA Conjugate0.735518
Calculation based on the difference in free amines between unconjugated BSA and the conjugate.

Ellman's Test: Ellman's test is used to quantify free sulfhydryl (-SH) groups. bmglabtech.com This assay is not applicable for conjugates formed via reductive amination to lysine residues. However, it is a critical characterization tool if the conjugation chemistry involves linking a thiol-modified glycan to a maleimide-activated BSA, or vice versa. nih.gov The reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), reacts with free sulfhydryl groups to produce a yellow-colored product, which is quantified by its absorbance at 412 nm. broadpharm.comlongdom.org This allows for the precise measurement of sulfhydryl group consumption during the conjugation reaction.

High-pH Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and specific method for the direct quantification of carbohydrates without the need for derivatization. chromatographyonline.comthermofisher.com To determine the total amount of Globo-A heptaose in the conjugate, the glycoconjugate is first subjected to acid hydrolysis (e.g., using trifluoroacetic acid) to cleave the covalent bond and release the individual monosaccharides that compose the heptaose.

The resulting hydrolysate is then injected into the HPAEC-PAD system. At high pH, the hydroxyl groups of carbohydrates become partially ionized, allowing them to be separated on a strong anion-exchange column. thermofisher.com The separated monosaccharides are then detected by a pulsed amperometric detector, which measures the current generated by their oxidation on a gold electrode surface. mdpi.com By comparing the peak areas to those of known standards, the quantity of each monosaccharide can be determined, and from this, the total amount of the original heptaose in the conjugate can be accurately calculated. jasco.hunih.gov

Table 4: Monosaccharide Quantification in Hydrolyzed Globo-A-BSA using HPAEC-PAD

MonosaccharideRetention Time (min)Peak AreaCalculated Amount (nmol)
Fucose (Fuc)8.512,45010.2
N-acetylgalactosamine (GalNAc)11.225,10020.5
Galactose (Gal)12.836,80030.1
Glucose (Glc)14.112,30010.1
Stoichiometry (Fuc:GalNAc:Gal:Glc) is expected to be 1:2:3:1 for Globo-A heptaose.

Assessment of Conjugate Integrity and Stability

Assessing the integrity and stability of the Globo-A heptaose-BSA conjugate is crucial for ensuring its quality and shelf-life. Stability studies are typically performed under various conditions, including recommended storage temperatures (e.g., 2-8°C), accelerated conditions (e.g., 25°C or 37°C), and stress conditions like freeze-thaw cycles. nih.gov

Several analytical techniques are employed to monitor changes over time:

Size-Exclusion Chromatography (SEC): This is a primary method for detecting the formation of high-molecular-weight aggregates or fragmentation of the conjugate. A stable preparation should show a consistent and single major peak corresponding to the intact conjugate.

SDS-PAGE: As described earlier, SDS-PAGE can be used to visually inspect for degradation (appearance of lower molecular weight bands) or aggregation (material unable to enter the gel).

Circular Dichroism (CD): CD spectroscopy is used to monitor the secondary and tertiary structure of the BSA carrier protein. ovid.com Significant changes in the CD spectrum over time can indicate protein unfolding or conformational changes, which may impact the stability and immunogenicity of the conjugate.

Immunoassays (e.g., ELISA): Functional stability is assessed by periodically testing the conjugate's ability to be recognized by anti-Globo-A antibodies. A decrease in signal over time would indicate degradation or masking of the glycan epitope.

The results from these analyses help establish the optimal storage conditions and shelf-life for the Globo-A heptaose-BSA conjugate. tandfonline.com

Immunological Research Aspects of Globo a Heptaose Bsa Conjugates

Antigenicity and Immunogenicity Studies

The primary goal of conjugating Globo-A heptaose to BSA is to convert a poorly immunogenic carbohydrate into a T-cell dependent antigen, thereby stimulating a comprehensive and lasting immune response.

Upon immunization with Globo-A heptaose-BSA conjugates, the immune system is expected to mount a specific humoral response, characterized by the production of both IgM and IgG antibodies. Initially, the response is typically dominated by IgM antibodies, which are the first isotype produced upon encountering a new antigen. Subsequently, a class switch recombination event leads to the production of high-affinity IgG antibodies, which are crucial for long-term immunity and immunological memory.

Studies on other glycoconjugates have consistently demonstrated this pattern. For instance, immunization with carbohydrate-protein conjugates generally leads to a significant increase in antigen-specific IgG titers after one or two booster immunizations, indicating a successful T-cell dependent B-cell response nih.gov. While direct studies on Globo-A heptaose-BSA are limited, research on the related Globo H antigen conjugated to carrier proteins has shown the induction of both IgM and IgG antibody responses nih.govrsc.org. The initial IgM response is often potent due to the pentameric structure of IgM, which allows for high-avidity binding to antigens. The subsequent IgG response signifies the establishment of a mature and durable immune response.

Table 1: Typical Antibody Isotype Response to Glycoconjugate Immunization

Time PointPredominant Antibody IsotypeCharacteristics
Primary Response IgMHigh avidity, first responder
Secondary Response IgGHigh affinity, long-lasting, memory

The magnitude and quality of the antibody response to Globo-A heptaose-BSA are not solely dependent on the antigen itself but are influenced by a multitude of factors. These include the choice of carrier protein, the method of conjugation, the density of the carbohydrate on the carrier, and the use of adjuvants.

The carrier protein plays a pivotal role in determining the immunogenicity of a glycoconjugate vaccine. An ideal carrier protein should be highly immunogenic, providing T-cell epitopes that stimulate helper T-cells, which in turn activate B-cells to produce antibodies against the conjugated carbohydrate.

Bovine Serum Albumin (BSA): BSA is a widely used carrier protein due to its availability, solubility, and well-characterized structure. It contains numerous lysine (B10760008) residues that can be used for conjugation pepdd.commolecularcloud.org. However, BSA is considered to be less immunogenic than other carrier proteins like Keyhole Limpet Hemocyanin (KLH) pepdd.commolecularcloud.orglifetein.com.

Keyhole Limpet Hemocyanin (KLH): KLH is a large, multimeric protein derived from a mollusk and is known for its potent immunogenicity in mammals lifetein.comjpt.com. Its complex structure provides a high density of T-cell epitopes, often resulting in higher antibody titers compared to BSA molecularcloud.org.

CRM197: CRM197 is a non-toxic mutant of diphtheria toxin and is used as a carrier protein in several licensed human vaccines fao.orgsemanticscholar.orgwikipedia.org. It is a single polypeptide, which allows for more consistent and well-defined conjugate preparations compared to the heterogeneous nature of KLH wikipedia.org. Studies have suggested that CRM197 can induce strong and long-lasting immune responses semanticscholar.org.

Table 2: Comparison of Common Carrier Proteins

Carrier ProteinMolecular WeightSourceKey Immunological Feature
BSA ~66.5 kDaBovine PlasmaModerate immunogenicity, high solubility
KLH 4.5x10^5 - 1.3x10^7 DaMolluskHigh immunogenicity, complex structure
CRM197 ~58.4 kDaCorynebacterium diphtheriae (recombinant)High immunogenicity, well-defined structure

The chemical method used to link Globo-A heptaose to BSA and the nature of the spacer arm (linker) can significantly impact the resulting immune response. The conjugation chemistry determines the stability of the conjugate and can influence how the carbohydrate antigen is presented to the immune system nih.govresearchgate.net.

Different conjugation strategies can be employed, such as targeting amine groups on lysine residues of the protein pepdd.com. The choice of linker can also affect immunogenicity; a linker that is too short may lead to steric hindrance, while an appropriate linker can enhance the accessibility of the glycan epitope to B-cell receptors nih.govacs.org. Some studies have shown that the linker itself can sometimes elicit an immune response, which may or may not be desirable researchgate.net.

The number of Globo-A heptaose molecules attached to each BSA molecule, known as glycan loading or density, is a critical parameter. A higher density of glycans can enhance the cross-linking of B-cell receptors, which is a key step in B-cell activation. However, an excessively high density might mask T-cell epitopes on the carrier protein, leading to a diminished T-helper cell response and consequently a weaker antibody response acs.org. Therefore, an optimal glycan density is crucial for maximizing the immunogenicity of the conjugate.

Adjuvants are substances that, when co-administered with an antigen, non-specifically enhance the immune response. They are often essential for eliciting a robust response to glycoconjugate vaccines.

Aluminum Hydroxide (Alum): Alum is a widely used adjuvant in human vaccines. It is believed to work by forming a depot at the injection site, leading to a slow release of the antigen and recruitment of immune cells frontiersin.org. Studies with other glycoconjugate vaccines have shown that the inclusion of alum significantly increases IgG antibody titers frontiersin.org.

Glycolipid C34: This is an example of a more modern, potent adjuvant. Such adjuvants often work by activating specific pathways of the innate immune system, for example, through Toll-like receptors (TLRs), leading to a more tailored and powerful adaptive immune response researchgate.net. The use of potent adjuvants can significantly enhance both the magnitude and quality of the antibody response to glycoconjugate antigens.

Table 3: Common Adjuvants and Their General Mechanisms

AdjuvantTypeGeneral Mechanism of Action
Aluminum Hydroxide Mineral SaltDepot effect, induction of inflammatory signals
Glycolipid C34 (example) Synthetic TLR agonistActivation of specific innate immune pathways
QS-21 (Saponin) Natural ProductInduction of Th1 and Th2 responses
Monophosphoryl Lipid A (MPLA) Detoxified LPSTLR4 agonist, promotes Th1 responses

Characterization of Antibody Binding Specificity (e.g., Glycan Microarray Analysis)

The specificity of antibodies elicited by glycan-protein conjugates is a critical determinant of their potential efficacy as vaccines or utility as diagnostic tools. Glycan microarray technology has emerged as a powerful platform for the high-throughput analysis of these binding events. researchgate.net This technique allows for the immobilization of a wide array of glycans onto a surface, which can then be probed with antibodies to quantitatively assess their binding profiles. researchgate.net

In studies involving Globo-series glycans, such as Globo H, microarrays have been used to measure the dissociation constants on the surface (KD,surf) for interactions with various monoclonal antibodies. nih.gov This provides precise data on the affinity and specificity of the antibody for its target epitope. For instance, research has demonstrated that monoclonal antibodies can exhibit high affinity for their cognate glycan in the low nanomolar range, while showing negligible binding to closely related but non-cognate structures. nih.gov This highlights the ability of the immune system to generate antibodies that can distinguish subtle differences between complex carbohydrate structures, such as the nature of the terminal saccharide. nih.gov

The glycan microarray platform effectively mimics the presentation of carbohydrates on a cell surface, enabling the study of multivalent interactions that are crucial for high-affinity binding. nih.gov By including not only the target antigen (e.g., Globo-A) but also its precursors and related structures, these arrays can comprehensively map antibody specificity. This detailed characterization is essential for understanding the potential for cross-reactivity and for defining the precise epitope recognized by the antibodies generated in response to a Globo-A heptaose-BSA conjugate.

Below is a table summarizing representative binding data for antibodies against Globo-series glycans, illustrating the specificity that can be achieved and measured using microarray analysis.

AntibodyTarget GlycanRelative Binding AffinityKey Finding
Mbr1Globo HHighDemonstrates strong specificity for the full hexasaccharide structure. nih.gov
VK9Globo HModerateShows binding to Globo H, but with different affinity compared to other antibodies like Mbr1. nih.gov
Mbr1Truncated Globo H AnalogsLow to ModerateBinding is generally weaker to fragments, indicating the importance of the complete epitope for high-affinity recognition. nih.gov
α-SSEA-4SSEA-4HighExhibits high specificity for its cognate glycan, SSEA-4. nih.gov
α-SSEA-4Globo HNegligibleShows virtually no cross-reactivity with Globo H, which differs only in the terminal sugar. nih.gov

This table is illustrative, based on findings for the closely related Globo H antigen, to demonstrate the type of data generated in antibody specificity studies.

Mechanistic Studies of T-Cell Dependent Immune Responses

Conversion of T-Independent Antigens to T-Dependent Antigens

Carbohydrate antigens, such as Globo-A heptaose, are typically classified as T-cell independent (TI) antigens. libretexts.org TI antigens can stimulate B cells to produce antibodies, primarily of the IgM isotype, without the involvement of helper T cells. wikipedia.org This response is characterized by a lack of immunological memory and affinity maturation, which are hallmarks of a more robust and long-lasting immune defense. libretexts.orgnih.gov The activation mechanism for TI antigens often involves the cross-linking of multiple B-cell receptors (BCRs) by the repetitive epitopes on the polysaccharide structure. libretexts.orgwikipedia.org

To overcome the limitations of TI responses, carbohydrate antigens can be chemically conjugated to a carrier protein, such as Bovine Serum Albumin (BSA). nih.gov This conjugation converts the carbohydrate from a T-independent antigen into a T-cell dependent (TD) antigen. pearson.com In the context of the Globo-A heptaose-BSA conjugate, the B cell recognizes and binds the Globo-A carbohydrate portion via its BCR. The entire conjugate is then internalized, processed, and the BSA protein component is broken down into peptides. These peptides are then presented on the B cell's surface via Major Histocompatibility Complex (MHC) class II molecules. libretexts.org Helper T cells can then recognize these peptide-MHC II complexes, leading to a T-cell dependent immune response that is more potent and durable than the response to the carbohydrate alone. pearson.comnih.gov

Engagement of Antigen-Presenting Cells (APCs)

The initiation of a T-cell dependent immune response to the Globo-A heptaose-BSA conjugate relies on the engagement of professional antigen-presenting cells (APCs). nih.gov Following administration, the conjugate is taken up by APCs such as dendritic cells (DCs) and macrophages. These cells internalize the conjugate, process the BSA carrier protein, and present BSA-derived peptides on their MHC class II molecules. nih.gov

Simultaneously, B cells can also act as highly efficient APCs for the conjugate. libretexts.org The B cell's BCR specifically recognizes the Globo-A heptaose portion of the conjugate, facilitating highly efficient internalization of the entire molecule. As described previously, the B cell then processes the BSA carrier and presents its peptides on MHC class II molecules. This targeted antigen presentation allows the B cell to seek and receive help from cognate helper T cells that have been primed by other APCs (like DCs) that have processed the same antigen. nih.gov This interaction is a cornerstone of the T-cell dependent response, leading to robust B cell activation. nih.gov

B Cell Activation and Proliferation

In the T-cell dependent pathway initiated by the Globo-A heptaose-BSA conjugate, B cell activation is a multi-step process. The first signal is delivered by the binding of the Globo-A heptaose moiety to the B cell receptor. libretexts.org After internalizing and processing the conjugate, the B cell presents BSA peptides on its MHC class II molecules.

The second, crucial signal for activation comes from a direct interaction with an activated helper T cell. nih.gov The T cell receptor on the helper T cell recognizes the BSA peptide-MHC II complex on the B cell surface. This cognate interaction, along with co-stimulatory signals (e.g., CD40-CD40L interaction), triggers the T cell to produce and secrete cytokines. nih.gov These cytokines, such as Interleukin-4 (IL-4) and Interleukin-21 (IL-21), bind to receptors on the B cell, promoting its survival, proliferation, and differentiation. nih.gov This process leads to the formation of germinal centers, where B cells undergo somatic hypermutation and affinity maturation, resulting in the production of high-affinity, class-switched antibodies (e.g., IgG) against the Globo-A heptaose antigen. nih.gov

T Cell Involvement and Differentiation (e.g., γδ T cells, Th2 cytokines, IL-17A production)

The engagement of T cells is the defining feature of the immune response to a conjugate vaccine. nih.gov After being primed by APCs presenting BSA peptides, naive CD4+ T cells undergo clonal expansion and differentiate into various effector subsets. nih.gov The specific type of T helper (Th) cell that develops is influenced by the cytokine environment established by the APCs.

For responses to glycan conjugates, a T helper 2 (Th2) phenotype is often favored. Th2 cells are characterized by the production of cytokines like IL-4, IL-5, and IL-13, which are instrumental in providing help to B cells and promoting antibody production. nih.gov However, other T cell subsets may also be involved. For example, T follicular helper (Tfh) cells are a specialized subset essential for germinal center formation and the development of high-affinity antibodies and memory B cells. nih.gov The production of cytokines like IL-21 by Tfh cells is critical for this process. nih.gov While less commonly associated with glycan responses, Th17 cells, which produce IL-17A, could also play a role, particularly in mucosal immunity. The specific T cell subtypes and cytokine profiles elicited by Globo-A heptaose-BSA would require detailed experimental investigation.

The table below summarizes key T helper cell subsets and their primary functions relevant to a T-dependent antibody response.

T Helper SubsetKey Cytokines ProducedPrimary Functions in Antibody Response
Th1 IFN-γ, IL-2Activate macrophages, promote cell-mediated immunity. nih.gov
Th2 IL-4, IL-5, IL-13Promote B cell proliferation, induce antibody class switching (especially to IgG1 and IgE). nih.gov
Tfh IL-21, IL-4Provide help to B cells within germinal centers, essential for affinity maturation and memory B cell formation. nih.gov
Th17 IL-17A, IL-22Play a role in inflammation and mucosal immunity. nih.gov

Cross-Reactivity and Epitope Mapping Studies

Epitope mapping studies are performed to identify the specific structural components of an antigen that are recognized by an antibody. For the Globo-A heptaose-BSA conjugate, this involves determining which of the sugar residues and their linkages in the Globo-A structure form the binding site for the antibodies generated. This can be achieved using techniques like glycan microarray analysis with a library of truncated or modified Globo-A structures. nih.gov Identifying the precise epitope is crucial for understanding the basis of antibody specificity.

Cross-reactivity occurs when an antibody raised against one antigen binds to a different, structurally similar antigen. In the case of Globo-A, there is a potential for antibodies to cross-react with other globo-series glycans or with structurally related carbohydrates present on normal tissues or other organisms. For example, studies on other complex antigens have shown that even a high degree of structural homology can lead to significant antibody cross-reactivity. mdpi.com Such cross-reactivity could have unintended biological consequences or interfere with diagnostic assays.

Conversely, a lack of cross-reactivity is a hallmark of a highly specific antibody. Research on monoclonal antibodies against Globo H has shown that they can be exquisitely specific, binding strongly to their target but not to another globo-series glycan that differs by only a single terminal sugar. nih.gov Therefore, a thorough evaluation of the cross-reactivity profile of antibodies induced by Globo-A heptaose-BSA is essential. This is typically done by testing the antibodies against a panel of related glycans in an ELISA or microarray format. mdpi.com It is also important to consider the immune response to the BSA carrier, as antibodies may be generated against epitopes on the protein itself. nih.gov

Advanced Research Applications of Globo a Heptaose Bsa in Glycoimmunology

Development of Reagent Antibodies and Immunological Tools

The conjugation of Globo-A heptaose to BSA creates a potent immunogen capable of eliciting a robust immune response, which is fundamental for the development of specific antibodies and other immunological tools.

The Globo-A heptaose-BSA conjugate serves as a critical antigen for the production of both polyclonal and monoclonal antibodies. When introduced into a host animal, the BSA carrier protein enhances the immunogenicity of the otherwise poorly immunogenic carbohydrate antigen. This triggers the activation of B cells and subsequent production of antibodies that specifically recognize the Globo-A heptaose structure.

Polyclonal Antibodies: Immunization with Globo-A heptaose-BSA leads to the generation of a diverse pool of antibodies from multiple B cell clones. These polyclonal antibodies can recognize various epitopes on the Globo-A heptaose molecule, making them suitable for applications such as initial screening and immunoprecipitation. The use of BSA as a carrier is a well-established method for producing polyclonal antibodies against haptens and other small molecules. bicellscientific.comnih.gov

Monoclonal Antibodies: For applications requiring high specificity, monoclonal antibodies are developed using hybridoma technology or phage display. Spleen cells from mice immunized with Globo-A heptaose-BSA are fused with myeloma cells to create hybridoma cell lines that produce a single type of antibody with a defined affinity and specificity. nih.govnih.gov These monoclonal antibodies are invaluable for research applications that demand precise targeting of the Globo-A heptaose antigen. While the generation of monoclonal antibodies specifically against Globo-A heptaose is a specialized process, the principles are well-established through work with other carbohydrate antigens and BSA conjugates. nih.govbiorxiv.orgelabscience.com

Table 1: Comparison of Polyclonal and Monoclonal Antibodies from Globo-A Heptaose-BSA Immunization

FeaturePolyclonal AntibodiesMonoclonal Antibodies
Source Multiple B cell clonesSingle B cell clone (Hybridoma)
Specificity Recognizes multiple epitopes on Globo-A heptaoseRecognizes a single, specific epitope on Globo-A heptaose
Affinity Variable, a mix of high and low affinitiesUniform, high affinity
Production Relatively quick and inexpensiveTime-consuming and expensive
Applications Screening, immunoprecipitation, Western blotting (as primary)ELISA, flow cytometry, immunohistochemistry, targeted therapies

The antibodies generated against Globo-A heptaose-BSA are instrumental in a variety of immunoassays designed to detect and quantify the presence of this TACA in biological samples.

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a widely used technique for detecting and quantifying antigens. In this context, microtiter plates can be coated with Globo-A heptaose-BSA or a related conjugate to capture and measure the levels of anti-Globo-A antibodies in serum samples from vaccinated individuals or in preclinical studies. Conversely, antibodies raised against Globo-A heptaose-BSA can be used to detect the presence of the Globo-A antigen on cancer cells or in tissue extracts. plos.orgnih.govelisakit.cc The use of BSA in the assay, often as a blocking agent, requires careful consideration to avoid non-specific binding.

Flow Cytometry: Flow cytometry allows for the analysis and sorting of cells based on their surface markers. nih.govresearchgate.net Monoclonal antibodies specific for Globo-A heptaose can be labeled with fluorophores and used to identify and quantify cancer cells that express this TACA on their surface. This technique is crucial for studying the heterogeneity of TACA expression within a tumor and for isolating specific cell populations for further investigation. For instance, studies on the related Globo H antigen have utilized flow cytometry to analyze its expression on breast cancer stem cells. nih.gov

Table 2: Application of Globo-A Heptaose-BSA Derived Tools in Immunoassays

ImmunoassayPrincipleApplication in Globo-A Heptaose Research
ELISA Antigen-antibody interaction detected by an enzyme-linked secondary antibody.Quantify anti-Globo-A antibodies in serum; Detect Globo-A antigen in samples.
Flow Cytometry Labeled antibodies bind to cell surface antigens, detected by laser-based cytometry.Identify and sort cancer cells expressing Globo-A; Analyze TACA expression heterogeneity.
Immunohistochemistry Labeled antibodies are used to visualize the distribution of an antigen in tissue sections.Determine the localization of Globo-A in tumor tissues.

Mechanistic Investigations in Tumor Glycoimmunology

Globo-A heptaose-BSA is not only a tool for antibody production but also a valuable reagent for investigating the fundamental roles of TACAs in cancer biology and the anti-tumor immune response.

Globo-A heptaose is a member of the globo-series of glycans, which are well-established as TACAs. elicityl-oligotech.comnih.govwikipedia.org These antigens are often overexpressed on the surface of various cancer cells compared to normal cells, making them attractive targets for immunotherapy. wikipedia.orgnih.gov The expression of certain TACAs has been correlated with increased metastasis and poorer patient prognosis. nih.gov While much of the research has focused on the related Globo H antigen, the principles and findings are highly relevant to Globo-A. nih.govwikipedia.orgnih.gov For example, Globo H has been identified on a variety of epithelial cancers, including breast, prostate, and pancreatic cancers. wikipedia.org

The aberrant glycosylation that leads to the expression of TACAs like Globo-A on cancer cells can significantly alter cellular functions by modifying glycan-protein interactions. These interactions are fundamental to cell signaling, adhesion, and recognition by the immune system. The study of how Globo-A interacts with proteins on the surface of immune cells or other cells in the tumor microenvironment is crucial for understanding its role in cancer progression. While direct protein interactors of Globo-A are still under investigation, the broader field of glycoimmunology has established that glycan-protein interactions are key to many cellular processes.

Research on the closely related Globo H ceramide has provided significant insights into how globo-series glycans can contribute to tumor progression. These findings suggest potential roles for Globo-A as well.

Tumor Angiogenesis: Studies have indicated that Globo H may promote the formation of new blood vessels, a process essential for tumor growth and metastasis. This suggests that TACAs can directly influence the tumor microenvironment to support cancer progression.

Immune Evasion: Cancer cells employ various strategies to evade the immune system. The expression of specific glycans on the tumor cell surface can mask them from immune recognition or actively suppress an immune response. nih.govtamu.edu For instance, Globo H has been shown to modulate the tumor microenvironment to create an immune-evasive niche. researchgate.net This can involve the alteration of tumor-infiltrating immune cells, such as promoting the accumulation of regulatory T cells and M2-polarized macrophages, which are immunosuppressive. researchgate.netresearchgate.netnih.gov The interaction of tumor-associated glycans with receptors on immune cells can trigger inhibitory signaling pathways, dampening the anti-tumor immune response. nih.govnih.gov

Investigating Ligand Binding to Immune Receptors (e.g., NKp44)

Globo-A heptaose-BSA is instrumental in studies aimed at identifying and characterizing the binding of specific glycans to immune cell receptors. A significant finding in this area is the identification of Globo-A as a novel ligand for the Natural Killer (NK) cell receptor, NKp44. nih.gov NKp44 is a natural cytotoxicity receptor (NCR) involved in the activation of NK cells, which play a key role in tumor immunity. nih.gov

Research utilizing microarray screening with the recombinant extracellular domain of various NCRs demonstrated that NKp44 specifically binds to Globo-A. nih.gov In contrast, no interaction was detected between Globo-A and other NCRs such as NKp46 or NKp30. nih.gov This specific interaction was subsequently confirmed through direct binding assays. nih.gov These findings highlight the selectivity of ligand recognition by NCRs and establish Globo-A as a specific glycan ligand for NKp44, providing a valuable tool for studying NK cell activation pathways.

Table 1: Binding Specificity of Globo-A to Natural Cytotoxicity Receptors (NCRs)

Receptor Binds to Globo-A Supporting Method
NKp44 Yes Microarray & Direct Binding Assay nih.gov
NKp46 No Microarray Screening nih.gov

| NKp30 | No | Microarray Screening nih.gov |

Fundamental Studies in Glycoconjugate Design

The Globo-A-BSA conjugate is a model system for fundamental research into the principles of glycoconjugate design, exploring how structural modifications and formulation strategies can be optimized to elicit a desired immune response.

The immunogenicity of a glycoconjugate is critically dependent on the structural presentation of the carbohydrate epitope on the carrier protein. Studies with protein antigens conjugated to carriers have shown that a stable linkage and a minimum epitope density on the carrier surface are required to elicit an optimal antibody response. nih.gov The covalent coupling of antigens to a carrier is highly effective in potentiating a specific antibody response. nih.gov

Building on this principle, research into related tumor-associated carbohydrate antigens (TACAs) like Globo H has explored how the spatial arrangement of the glycan influences the immune outcome. For example, synthesizing a three-branch, triplicate structure of Globo H was designed to better mimic the natural presentation of these antigens on cancer cells. dovepress.com This multivalent presentation aims to induce a more robust and specific immune response. dovepress.com These structure-immunogenicity studies are fundamental for designing more effective glycoconjugate vaccine candidates.

Table 2: Key Factors in Glycoconjugate Structure-Immunogenicity

Factor Description Desired Outcome
Epitope Density The number and distribution of glycan molecules on the protein carrier. Potentiate a vigorous and specific antibody response nih.gov.
Spatial Arrangement The three-dimensional presentation of the glycan (e.g., linear vs. branched). Mimic the natural presentation on cell surfaces to enhance immunogenicity dovepress.com.

| Linkage Chemistry | The stability and nature of the covalent bond between the glycan and the carrier. | Ensure a stable conjugate that can be effectively processed by the immune system nih.gov. |

The method of conjugation and the choice of adjuvant are critical variables in the development of glycoconjugate vaccines. For Globo-A-BSA, a common conjugation method involves grafting the oligosaccharide directly onto the lysine (B10760008) residues of the BSA protein via reductive amination. elicityl-oligotech.comelicityl-oligotech.com

To enhance the immune response, glycoconjugates are typically formulated with adjuvants. Research on the related Globo H antigen has demonstrated the power of combining adjuvants. For instance, systematic evaluations of Globo H-CRM197 conjugates have been performed with various adjuvants and their combinations, including the saponin (B1150181) QS-21, a synthetic 3-O-deacyl-monophosphoryl lipid A (3D-MPL), and the glycolipid α-galactosylceramide derivative S34. nih.gov The combination of QS-21 and 3D-MPL was found to elicit robust IgG2a and IgG3 antibody responses and a Th1-biased cellular immunity in mice. nih.gov Such studies are crucial for selecting an adjuvant formulation that can drive the desired type and magnitude of the immune response against the target carbohydrate.

Table 3: Adjuvant Formulations Evaluated with Globo-Type Glycoconjugates

Adjuvant / Combination Carrier Protein (Example) Observed Immunological Effect
C34 (glycolipid) DT-CRM197 Induced more IgG than IgM antibodies against tumor antigens google.com.

| QS-21 + 3D-MPL | CRM197 | Elicited robust IgG2a and IgG3 antibody responses and Th1 cellular immunity nih.gov. |

Diagnostic Research Applications (Mechanistic/Assay Development)

Globo-A-BSA conjugates are essential reagents in diagnostic research, particularly for the development and validation of immunoassays like the enzyme-linked immunosorbent assay (ELISA). dovepress.com In this context, the glycoconjugate serves as a highly specific coating antigen to detect and quantify antibodies directed against the Globo-A carbohydrate structure in biological samples.

In a typical ELISA setup, the wells of a microplate are coated with the Globo-A-BSA conjugate. dovepress.com Serum samples, potentially containing antibodies against Globo-A, are then added to the wells. The binding of these specific antibodies to the immobilized antigen is subsequently detected using a secondary, enzyme-labeled antibody. This application is critical for monitoring the immunogenicity of Globo-A-based vaccine candidates in preclinical studies, allowing researchers to measure the titer and isotype of the antibody response generated after immunization. dovepress.com

Table 4: Role of Globo-A-BSA in ELISA for Antibody Detection

Assay Component Function
Microplate Well Solid phase for the assay.
Globo-A-BSA Coating Antigen: Immobilized on the well surface to capture specific antibodies.
Serum Sample Analyte: Source of primary antibodies to be detected.
Enzyme-Labeled Secondary Antibody Detection Reagent: Binds to the primary antibodies captured by the antigen.

| Substrate | Signaling Reagent: Reacts with the enzyme to produce a measurable signal (e.g., color change). |

Future Directions and Open Questions in Globo a Heptaose Bsa Research

Refinement of Glycan and Conjugate Synthesis for Enhanced Purity and Yield

A primary challenge in the development of glycoconjugate-based therapeutics is the complex synthesis of the glycan component and its subsequent conjugation to a carrier protein. The intricate structure of Globo-A heptaose presents significant synthetic hurdles. Future research will focus on overcoming these challenges to improve the purity and yield of the final conjugate.

Key areas for refinement include:

Automated Glycan Assembly (AGA): AGA has the potential to streamline the synthesis of complex oligosaccharides, although challenges related to reaction efficiency and purification remain. nih.gov

Improved Conjugation Chemistries: The method of linking the glycan to BSA is crucial for the final product's stability and immunogenicity. Current methods often involve reductive amination, grafting the oligosaccharide onto lysine (B10760008) residues of the protein. frontiersin.org Research into more efficient and site-specific conjugation techniques is ongoing to ensure a more homogeneous product.

Purification Techniques: Achieving high purity is critical for the safety and efficacy of any potential therapeutic. Advanced chromatographic techniques, such as recycling high-performance liquid chromatography (R-HPLC), are being explored to better separate the desired glycoconjugate from unreacted components and byproducts. jst.go.jp

Synthetic Challenge Potential Refinement Strategy Expected Outcome
Stereocontrol in GlycosylationUse of specific glycosyltransferasesHigher stereoselectivity and yield
Multi-step Chemical SynthesisAutomated Glycan Assembly (AGA)Increased efficiency and speed
Heterogeneity of ConjugateSite-specific conjugation methodsMore homogeneous product with defined glycan-to-protein ratio
Purification of Final ProductAdvanced chromatography (e.g., R-HPLC)Enhanced purity and removal of contaminants

Deeper Understanding of Immune Activation Mechanisms and Regulatory Pathways

While it is established that conjugating a carbohydrate antigen to a carrier protein like BSA converts a T-cell-independent immune response to a T-cell-dependent one, the precise mechanisms of immune activation by Globo-A heptaose-BSA are not fully elucidated. A deeper understanding of these pathways is essential for designing more effective immunotherapies.

Future research in this area will likely focus on:

Antigen Processing and Presentation: Investigating how the Globo-A heptaose-BSA conjugate is taken up, processed by antigen-presenting cells (APCs), and how glycopeptides are presented via MHC class II molecules to activate CD4+ T-cells is a key area of interest. wikipedia.orgnih.gov The structure of the glycan itself can influence this process. wikipedia.org

T-cell and B-cell Responses: Characterizing the specific T-cell and B-cell clones that are activated by the conjugate will provide insights into the nature of the immune response. This includes analyzing the production of specific cytokines and the generation of memory B-cells. nih.gov

Antibody Isotype and Avidity: Studies on the closely related Globo H antigen have shown that vaccination can induce both IgM and IgG antibodies. computabio.comnih.gov A key goal is to understand how to preferentially elicit high-avidity IgG antibodies, which are crucial for long-term immunity and effective tumor cell killing.

Role of Regulatory Pathways: The immune response is a tightly regulated process. Investigating the role of regulatory T-cells (Tregs) and other suppressive mechanisms in the context of Globo-A-BSA immunization is important, as these can dampen the desired anti-tumor response. nih.gov

Exploration of BSA Modifications for Targeted Immune Responses (e.g., Cationized BSA)

The carrier protein is not merely a passive scaffold; its properties can significantly influence the immunogenicity of the conjugated glycan. Modifying BSA to enhance or direct the immune response is a promising avenue for future research.

One such modification is cationization , which involves altering the protein's surface charge to be more positive. This has been shown to profoundly increase the immunogenicity of BSA. oup.comcreative-biolabs.com

Potential benefits of using cationized BSA (cBSA) as a carrier for Globo-A heptaose include:

Enhanced Uptake by APCs: The positive charge of cBSA may lead to more efficient uptake by negatively charged APC membranes, leading to more robust antigen presentation. creative-biolabs.com

Increased T-cell Stimulation: Studies have shown that a significantly smaller amount of cationized antigen is required to stimulate T-cell proliferation compared to the native form. oup.com

Adjuvant Effect: Cationic molecules can act as adjuvants, further boosting the immune response. wikipedia.org The use of cBSA could potentially reduce the need for external adjuvants in a vaccine formulation.

Future research will need to determine if the enhanced immunogenicity of cBSA translates to a more potent and targeted anti-glycan antibody response when conjugated with Globo-A heptaose. The goal is to direct the heightened immune response specifically towards the glycan epitope, which is overexpressed on cancer cells.

BSA Modification Proposed Mechanism of Action Potential Outcome for Globo-A Conjugate
CationizationIncreased positive surface chargeEnhanced uptake by APCs, increased T-cell stimulation, adjuvant effect
PEGylationIncreased hydrodynamic size and shieldingLonger circulation half-life, potentially altered immune recognition
Site-specific modificationsIntroduction of specific functionalitiesControlled conjugation and presentation of Globo-A

Integration with Advanced Glycobiology Techniques for Comprehensive Analysis

A thorough characterization of the Globo-A heptaose-BSA conjugate is essential for understanding its structure-function relationship and for quality control. The integration of advanced glycobiology techniques is crucial for this comprehensive analysis.

Key analytical techniques include:

Mass Spectrometry (MS): MS is a powerful tool for confirming the structure of the glycan and for characterizing the glycoconjugate. nih.govnih.gov Techniques such as MALDI-TOF and ESI-MS can provide information on the molecular weight of the conjugate, the glycan-to-protein ratio, and the sites of conjugation. glycart.comspherotec.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for the detailed structural elucidation of the glycan component, including the confirmation of monosaccharide composition, anomeric configurations, and linkage analysis. nih.govcreative-biolabs.comacs.org

Glycan and Lectin Microarrays: These high-throughput platforms are invaluable for studying the binding specificity of antibodies and other proteins to Globo-A. nih.govwikipedia.org A glycan array with immobilized Globo-A can be used to screen for specific antibody responses in immunized subjects. nih.gov Conversely, a lectin microarray, with a panel of immobilized lectins, can be used to probe the glycoprofile of the BSA carrier and the conjugate. nih.govnih.gov

These advanced techniques, when used in combination, provide a detailed picture of the Globo-A heptaose-BSA conjugate, from its chemical structure to its biological interactions.

Computational Modeling of Conjugate Structure and Immune Recognition

Computational modeling and molecular simulations are becoming increasingly important tools in glycobiology, offering insights that are often difficult to obtain through experimental methods alone.

Future applications in Globo-A heptaose-BSA research include:

Modeling Glycoconjugate Structure: Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the Globo-A heptaose glycan and its presentation on the surface of BSA. nih.govjst.go.jp This can help in understanding how the glycan is displayed to the immune system.

Docking Studies: Computational docking can predict how antibodies and immune receptors, such as the B-cell receptor, interact with the Globo-A epitope on the conjugate. computabio.comacs.org This can aid in the design of glycans with improved binding affinity and immunogenicity.

Predicting Immune Recognition: By modeling the interaction between glycopeptides derived from the conjugate and MHC molecules, researchers can gain a better understanding of the requirements for T-cell activation.

These in silico approaches can guide the rational design of more effective Globo-A heptaose-BSA conjugates by providing a molecular-level understanding of their structure and interactions with the immune system. acs.orgmaynoothuniversity.ie

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.